4-(Dimethoxymethyl)pyrimidine
Overview
Description
4-(Dimethoxymethyl)pyrimidine is an organic compound with the molecular formula C7H10N2O2. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is characterized by the presence of two methoxy groups attached to the methyl group at the fourth position of the pyrimidine ring. It is primarily used in various chemical reactions and has significant applications in scientific research.
Mechanism of Action
Target of Action
4-(Dimethoxymethyl)pyrimidine is a derivative of pyrimidine, a class of compounds known to exhibit a range of pharmacological effects including anti-inflammatory activities . The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response against the expression and activities of certain vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Mode of Action
Pyrimidine derivatives are known to interact with their targets, leading to changes in the expression and activities of certain inflammatory mediators
Biochemical Pathways
Pyrimidines play a crucial role in various biochemical pathways. They are structural components of key molecules that participate in diverse cellular functions, such as the synthesis of DNA, RNA, lipids, and carbohydrates . The metabolism of pyrimidines involves enzymes that are responsible for their synthesis, degradation, salvage, interconversion, and transport . The specific biochemical pathways affected by this compound are yet to be determined.
Result of Action
Given its classification as a pyrimidine derivative, it may share some of the known effects of this class of compounds, such as anti-inflammatory activities .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 4-(Dimethoxymethyl)pyrimidine are not fully understood due to limited research. As a pyrimidine derivative, it may interact with various enzymes, proteins, and other biomolecules. Pyrimidines are known to interact with enzymes involved in nucleotide synthesis and metabolism
Cellular Effects
Pyrimidines and their derivatives are known to influence cell function, including cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Pyrimidine derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
Pyrimidines are involved in several metabolic pathways, including the synthesis, degradation, salvage, interconversion, and transport of these molecules
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Dimethoxymethyl)pyrimidine typically involves the reaction of pyrimidine derivatives with methanol under acidic conditions. One common method includes the use of anhydrous methanol and a catalyst such as hydrochloric acid to facilitate the reaction. The reaction is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor, and the product is continuously removed. This method ensures high yield and purity of the compound. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: 4-(Dimethoxymethyl)pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form alcohols or amines.
Substitution: The methoxy groups can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or alkylated pyrimidine derivatives.
Scientific Research Applications
4-(Dimethoxymethyl)pyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of nucleic acid analogs and their interactions with enzymes.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting nucleic acid pathways.
Industry: The compound is used in the production of agrochemicals and other specialty chemicals.
Comparison with Similar Compounds
2,4-Dimethoxypyrimidine: Similar in structure but with methoxy groups at the second and fourth positions.
4-Methoxymethylpyrimidine: Contains a single methoxy group attached to the methyl group at the fourth position.
4-Methylpyrimidine: Lacks the methoxy groups, having only a methyl group at the fourth position.
Uniqueness: 4-(Dimethoxymethyl)pyrimidine is unique due to the presence of two methoxy groups, which significantly influence its chemical reactivity and biological activity. This structural feature makes it a valuable compound in various synthetic and research applications.
Properties
IUPAC Name |
4-(dimethoxymethyl)pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-10-7(11-2)6-3-4-8-5-9-6/h3-5,7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZBWJPFALVAAPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=NC=NC=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80498345 | |
Record name | 4-(Dimethoxymethyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80498345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25746-87-6 | |
Record name | 4-(Dimethoxymethyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80498345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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